2-(2,2-difluorocyclohexyl)ethan-1-amine
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Overview
Description
2-(2,2-Difluorocyclohexyl)ethan-1-amine is a chemical compound with the molecular formula C8H15F2N and a molecular weight of 163.21 g/mol It is characterized by the presence of a difluorocyclohexyl group attached to an ethanamine moiety
Preparation Methods
The synthesis of 2-(2,2-difluorocyclohexyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes fluorination to introduce the difluoro groups.
Formation of Intermediate: The difluorocyclohexane is then subjected to a series of reactions to form an intermediate compound.
Amination: The intermediate is reacted with an amine source under specific conditions to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-(2,2-Difluorocyclohexyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,2-Difluorocyclohexyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.
Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(2,2-difluorocyclohexyl)ethan-1-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
2-(2,2-Difluorocyclohexyl)ethan-1-amine can be compared with other similar compounds, such as:
2-(4,4-Difluorocyclohexyl)-2-methoxyethan-1-amine:
2-(2,2-Difluorocyclohexyl)ethanol:
Properties
IUPAC Name |
2-(2,2-difluorocyclohexyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c9-8(10)5-2-1-3-7(8)4-6-11/h7H,1-6,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJFAGPYVJQOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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